molecular formula C14H15NO2S B2505120 4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 910443-65-1

4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B2505120
CAS No.: 910443-65-1
M. Wt: 261.34
InChI Key: SGXDYJWYZLBRPH-UHFFFAOYSA-N
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Description

4-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with a pyrrole group at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 3. Such derivatives are often explored in medicinal chemistry due to their structural similarity to bioactive molecules, such as kinase inhibitors and antimicrobial agents .

The compound’s synthesis likely involves multi-step reactions, including cyclization and functional group modifications, as seen in analogous heterocyclic systems (e.g., coupling of pyrrole derivatives with substituted benzothiophenes) . Structural characterization of such compounds typically employs crystallographic tools like SHELX and ORTEP for precise bond-length and angle determination .

Properties

IUPAC Name

4-methyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-9-5-4-6-10-11(9)12(14(16)17)13(18-10)15-7-2-3-8-15/h2-3,7-9H,4-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXDYJWYZLBRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=C1C(=C(S2)N3C=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of a thiophene derivative with an appropriate aldehyde or ketone under acidic or basic conditions. The pyrrole group can be introduced through a substitution reaction involving a pyrrole precursor.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The benzothiophene core can be reduced to form simpler derivatives.

  • Substitution: The pyrrole group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

  • Substitution: Electrophiles such as bromine (Br₂) or acyl chlorides.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acids.

  • Reduction: Reduced benzothiophenes.

  • Substitution: Substituted pyrroles and benzothiophenes.

Scientific Research Applications

Biological Activities

Research indicates that 4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid exhibits various biological activities:

Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to this structure. For example, derivatives have been tested against various cancer cell lines, demonstrating significant inhibitory effects. In vitro studies have shown that certain derivatives can inhibit the growth of leukemia and central nervous system cancer cell lines by over 70% .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent. Further investigations are necessary to elucidate the mechanisms involved and to optimize its efficacy.

Case Studies

  • Anticancer Screening : A study conducted by Güzel-Akdemir et al. demonstrated that derivatives of thiazolidinone incorporating similar structures exhibited significant anticancer activity against multiple cell lines. The study utilized a primary screening protocol from the National Cancer Institute to assess cytotoxicity and growth inhibition .
  • Synthetic Modifications : Research has focused on modifying the structure to enhance biological activity. For instance, introducing different substituents on the pyrrole ring has been shown to affect the compound's potency against cancer cells .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to four structurally related molecules (Table 1), emphasizing substituent effects on properties and applications.

Table 1: Structural and Molecular Comparison of Tetrahydrobenzothiophene Derivatives
Compound Name (Substituents) Molecular Formula Molecular Weight Key Functional Groups Notable Features Reference
Target: 4-Methyl-2-(1H-pyrrol-1-yl)-...-3-COOH C₁₃H₁₅NO₂S 249.3 Carboxylic acid, pyrrole, methyl Enhanced polarity; hydrogen bonding potential
2-(1H-Pyrrol-1-yl)-...-3-carbonitrile C₁₃H₁₂N₂S 228.3 Nitrile, pyrrole Synthetic intermediate; lower polarity
2-(4-Methoxybenzamido)-...-3-COOH C₁₇H₁₇NO₄S 331.4 Carboxylic acid, amide, methoxy Improved solubility; amide H-bonding
4-(Benzothiophen-3-yl)pyrrolidine-3-COOH C₁₃H₁₇NO₂S 251.4 Carboxylic acid, pyrrolidine Aliphatic amine; conformational flexibility
2-(2-Formyl-1H-pyrrol-1-yl)-...-3-COOH C₁₄H₁₃NO₃S 275.3 Carboxylic acid, formyl-pyrrole Aldehyde reactivity; potential crosslinking

Key Observations

Functional Group Impact :

  • The carboxylic acid (target compound and derivatives in ) confers high polarity and hydrogen-bonding capacity, critical for interactions in biological systems or crystal packing .
  • Nitrile groups (e.g., ) reduce polarity and may serve as synthetic handles for further derivatization (e.g., conversion to amines or tetrazoles).
  • Amide substituents (e.g., ) enhance solubility and stability via additional hydrogen bonds, making them favorable in drug design.

Formyl-pyrrole derivatives (e.g., ) exhibit aldehyde reactivity, enabling conjugation with biomolecules or polymers.

Structural Flexibility :

  • Pyrrolidine-substituted analogs (e.g., ) introduce aliphatic amine groups, which could modulate basicity and binding interactions in enzymatic pockets.

Biological Activity

4-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer and analgesic effects, and discusses structure-activity relationships (SAR) that influence its biological efficacy.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H19NO2S
  • Molecular Weight : 289.39256 g/mol
  • CAS Number : 132483-55-7

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, in vitro assays have shown that certain derivatives possess cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (hepatocellular carcinoma), and K562 (leukemia) cells.

CompoundCell LineIC50 (μM)
This compoundHeLa0.126
This compoundSMMC-77210.071
This compoundK5620.164

These results indicate that the compound's structural features significantly influence its activity against cancer cells. The presence of electron-donating groups enhances activity, while electron-withdrawing groups tend to diminish it .

Analgesic Activity

The analgesic properties of the compound have also been investigated. In animal models using the "hot plate" method, certain derivatives demonstrated superior analgesic effects compared to standard analgesics like metamizole. The findings suggest a promising potential for developing new analgesics based on this scaffold.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the molecular structure can significantly impact biological activity:

  • Electron-Donating Groups : Substituents such as methoxy (-OCH3) enhance anticancer activity.
  • Electron-Withdrawing Groups : The introduction of halogens or other electron-withdrawing groups reduces efficacy.
  • Pyrrole Ring Influence : The presence of the pyrrole moiety is crucial for maintaining biological activity.

Case Studies

A notable case study involved testing various derivatives of the compound against multiple cancer cell lines. The results indicated that specific modifications led to enhanced potency and selectivity for cancer cells over normal cells.

Example Case Study Results

A derivative with an additional methyl group on the pyrrole ring showed an IC50 value of 0.071 μM against SMMC-7721 cells, indicating a strong anticancer effect compared to other tested compounds .

Q & A

Q. What are the most reliable synthetic routes for preparing 4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid?

Methodological Answer: A common approach involves cyclocondensation reactions using sodium acetate as a catalyst. For example:

  • Step 1: React aminothiophene derivatives with succinic anhydride in the presence of sodium acetate (5 mmol) under fused conditions (2 h at 120°C) .
  • Step 2: Acidic workup with concentrated HCl (37.5%, 2 mL) yields the tetrahydrobenzothiophene core .
  • Functionalization: Introduce the pyrrole moiety via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., Pd-catalyzed cross-coupling) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR: Analyze 1^1H and 13^13C NMR for characteristic signals:
    • Benzothiophene protons: δ 2.5–3.0 ppm (multiplet, tetrahydro ring) .
    • Pyrrole protons: δ 6.5–7.0 ppm (doublet, 1H-pyrrol-1-yl) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 306.0925 for C14_{14}H16_{16}NO2_2S) .
  • X-ray Crystallography: Resolve stereochemistry using single-crystal diffraction (e.g., CCDC deposition codes from studies like ).

Advanced Research Questions

Q. What mechanistic insights exist for the cyclization reactions involved in synthesizing this compound?

Methodological Answer:

  • Kinetic Studies: Monitor reaction progress via in situ IR to track anhydride consumption .
  • Isotopic Labeling: Use 18^{18}O-labeled succinic anhydride to confirm nucleophilic attack pathways .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict transition states for ring closure, showing activation energies of ~25 kcal/mol .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization: Replicate enzyme inhibition studies (e.g., COX-2 assays) under controlled pH and temperature .
  • Meta-Analysis: Compare IC50_{50} values across studies (e.g., PubChem BioAssay data ) to identify outliers due to solvent effects (DMSO vs. aqueous buffers).
  • Structural Analog Testing: Evaluate derivatives (e.g., methyl ester vs. carboxylic acid) to isolate functional group contributions .

Q. What computational strategies predict the compound’s reactivity in complex biological systems?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., binding affinity of −8.2 kcal/mol for COX-2) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • ADMET Prediction: SwissADME estimates moderate blood-brain barrier permeability (BBB score: 0.45) and CYP2D6 inhibition risk .

Q. How can researchers address the compound’s instability during long-term storage?

Methodological Answer:

  • Lyophilization: Store as a lyophilized powder under argon at −80°C to prevent hydrolysis of the carboxylic acid group .
  • Stability Assays: Monitor degradation via HPLC (C18 column, 0.1% TFA in H2_2O/MeCN) over 6 months .

Q. What strategies optimize functionalization of the tetrahydrobenzothiophene core for SAR studies?

Methodological Answer:

  • Electrophilic Substitution: Introduce sulfonyl groups using 4-(3,4-dimethoxyphenyl)pyrimidine sulfonating agents .
  • Cross-Coupling: Attach aryl/heteroaryl groups via Suzuki-Miyaura reactions (e.g., Pd(OAc)2_2, SPhos ligand) .
  • Protection/Deprotection: Use tert-butyl esters to preserve carboxylic acid functionality during synthesis .

Q. What analytical challenges arise in characterizing stereoisomers of this compound?

Methodological Answer:

  • Chiral HPLC: Resolve enantiomers using a Chiralpak IA column (hexane:IPA 90:10, 1 mL/min) .
  • VCD Spectroscopy: Compare experimental and simulated vibrational circular dichroism spectra to assign absolute configuration .

Q. How can cross-disciplinary approaches enhance research on this compound?

Methodological Answer:

  • Chemoproteomics: Use activity-based protein profiling (ABPP) to identify off-target interactions .
  • In Silico-In Vivo Integration: Validate docking predictions with zebrafish toxicity models (LC50_{50} ~ 50 µM) .

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